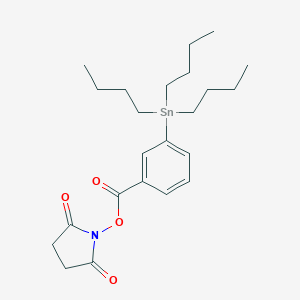

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Description

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) is a bifunctional reagent widely used in radiopharmaceuticals for labeling monoclonal antibodies (mAbs) and peptides. ATE facilitates radiohalogenation (e.g., with iodine-131 or astatine-211) via electrophilic destannylation, enabling stable conjugation to biomolecules. Key advantages include:

- Enhanced Tumor Localization: ATE-labeled mAbs, such as the anti-tenascin antibody 81C6, demonstrate 4–12-fold higher tumor uptake compared to conventional methods like Iodogen .

- Reduced Deiodination: Thyroid uptake of ATE-labeled mAbs is 40–100-fold lower than chloramine-T or Iodogen methods, minimizing off-target effects .

- Therapeutic Efficacy: In glioma xenograft models, 131I-labeled 81C6 via ATE delivered a tumor radiation dose of 7,723 rad, significantly higher than Iodogen (5,200 rad) or non-targeted controls .

ATE’s utility spans radioimmunotherapy (RIT) and targeted alpha therapy (TAT), particularly for cancers with poor prognosis, such as glioblastoma and ovarian cancer .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUHHMIECGGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150149 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112725-22-1 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dichloromethane-Based Synthesis

In a seminal protocol, 3-(tri-n-butylstannyl)benzoic acid is reacted with NHS in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) as the coupling agent. The reaction proceeds at room temperature for 18 hours, after which dicyclohexylurea (DCU) byproducts are removed by filtration. The crude product is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄. Final purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields STB with a reported purity of >95% and a yield of 75%.

Tetrahydrofuran-Based Synthesis

An alternative approach employs tetrahydrofuran (THF) as the solvent, with DCC facilitating the coupling reaction. After stirring at room temperature for 24 hours, the mixture is filtered to remove DCU, and the solvent is evaporated under reduced pressure. The residue is purified either by recrystallization from hexane or column chromatography, achieving comparable yields (70–75%).

Table 1: Comparison of Laboratory Synthesis Conditions

Industrial Production Considerations

Scaling STB synthesis requires addressing challenges in solvent recovery, reaction homogeneity, and cost efficiency. While detailed industrial protocols are proprietary, key principles include:

-

Solvent Optimization : Transitioning from DCM to THF reduces toxicity concerns and simplifies waste management.

-

Continuous Flow Systems : Pilot studies suggest that continuous flow reactors improve mixing and heat transfer, enhancing reaction consistency at scale.

-

Byproduct Recycling : DCU, a byproduct of DCC-mediated reactions, is reclaimed for reuse in carbodiimide production, reducing material costs.

Reaction Optimization and Conditions

Oxidant Selection

The choice of oxidant critically influences subsequent radiohalogenation efficiency. Tert-butylhydroperoxide (TBHP) is preferred for radioiodination, achieving 80% radiochemical yields in STB-derived products. For astatination, N-chlorosuccinimide (NCS) stabilizes ²¹¹At during high-activity labeling, maintaining yields >80% even at radiation doses exceeding 100,000 Gy.

Temperature and Time

Mild reaction conditions (25°C, 15–30 minutes) preserve the integrity of the tri-n-butylstannyl group while facilitating efficient halogen exchange. Prolonged exposure to temperatures >40°C risks stannyl group degradation, reducing labeling efficacy.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography remains the gold standard for laboratory-scale purification, resolving STB from unreacted precursors with a retention factor (Rf) of 0.6 in hexane/ethyl acetate. Industrial-scale processes employ flash chromatography or centrifugal partition chromatography to enhance throughput.

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons at δ 7.4–8.2 ppm and butyltin resonances at δ 0.87–1.57 ppm.

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₃H₃₅NO₄Sn, [M+Na]⁺ = 532.15).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound is commonly used in radiohalogenation reactions where the tri-n-butylstannyl group is replaced by a radioactive halogen, such as iodine or astatine

Oxidation Reactions: The stannyl group can be oxidized to facilitate the attachment of the radioactive isotope.

Common Reagents and Conditions

Radioiodination: This reaction typically uses oxidizing agents like tert-butylhydroperoxide to replace the stannyl group with iodine.

Radioastatination: Similar to radioiodination, this reaction uses oxidizing agents and specific conditions to incorporate astatine into the compound.

Major Products Formed

Radioiodinated Compounds: N-Succinimidyl-3-iodobenzoate is a major product formed from the radioiodination of this compound.

Radioastatinated Compounds: N-Succinimidyl-3-astatobenzoate is formed from the radioastatination reaction.

Scientific Research Applications

Radiopharmaceuticals

One of the primary applications of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is in the synthesis of radiopharmaceuticals:

- Radioiodination : This compound facilitates the incorporation of radioactive iodine into biomolecules, significantly improving their utility in imaging techniques. Studies have shown that antibodies labeled with this compound exhibit favorable biodistribution profiles, including reduced thyroid uptake, which minimizes radiation exposure to non-target tissues.

- Radioastatination : Similar to radioiodination, this process involves attaching astatine isotopes to proteins or peptides. The use of this compound allows for efficient labeling under mild conditions, preserving the biological activity of the target molecules .

Bioconjugation

The compound acts as a versatile linker in bioconjugation processes:

- Protein Labeling : It is widely used for labeling proteins, enhancing their tracking and imaging capabilities in biological studies. This application is crucial for understanding protein interactions and functions within cellular environments .

- Drug Delivery Systems : By facilitating the attachment of therapeutic agents to targeting moieties, this compound enhances the development of targeted drug delivery systems .

Diagnostics

In diagnostics, this compound plays a significant role in developing assays and sensors:

- Enhanced Sensitivity : Its ability to improve the stability and functionality of labeled biomolecules contributes to increased sensitivity and specificity in detecting various biomarkers, essential for early disease diagnosis .

Environmental Applications

The compound's properties are also leveraged in environmental chemistry:

- Pollutant Detection : this compound can be utilized for detecting environmental pollutants, offering methods for remediation and addressing contamination issues effectively .

Case Study 1: Radioiodinated Antibodies

A study demonstrated the use of this compound in labeling monoclonal antibodies with iodine isotopes. The results indicated that these labeled antibodies exhibited low thyroid uptake while maintaining high tumor localization rates, highlighting their potential for targeted cancer therapies .

Case Study 2: Astatinated Proteins

Research involving the coupling of astatine isotopes to goat IgG using this compound showed promising results in delivering targeted alpha-particle therapy. The study emphasized its effectiveness in minimizing off-target effects while maximizing therapeutic benefits .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate | Similar succinimidyl benzoate | Lower thyroid uptake compared to other methods |

| N-Succinimidyl-3-(trimethylstannyl)benzoate | Trimethyl instead of tri-n-butyl | Higher steric hindrance may affect reactivity |

| N-Succinimidyl-3-(bromobenzoyl)benzoate | Halogenated variant | Used for different labeling strategies |

Mechanism of Action

The mechanism of action of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate involves the substitution of the tri-n-butylstannyl group with a radioactive halogen. The labeled biomolecules can then be used for imaging or therapeutic purposes, targeting specific molecular pathways and cellular structures .

Comparison with Similar Compounds

N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate (MATE)

MATE, a methyl-substituted analog of ATE, shares similar radioiodination mechanisms but differs in key aspects:

- Reaction Kinetics : Radioiododestannylation of MATE is slower than ATE, requiring ≥10 minutes for comparable yields (>90%) .

- Biodistribution :

- Therapeutic Outcomes: In breast cancer xenografts, MATE-labeled ICR12 antibody showed shorter tumor growth inhibition (12 days) compared to Iodogen (24 days), suggesting context-dependent efficacy .

N-Succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)

m-MeATE, featuring a trimethylstannyl group, is optimized for astatine-211 labeling:

Para-Substituted Analogs (e.g., N-Succinimidyl-4-(tri-n-butylstannyl)benzoate)

Para-substituted derivatives, synthesized from 4-iodobenzoic acid, show distinct properties:

Radioiodination for RIT

Astatine-211 Labeling for TAT

Biological Activity

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (SBTB) is a chemical compound that plays a significant role in radiochemistry, particularly in the labeling of biomolecules for diagnostic and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

SBTB features a succinimide moiety and a tri-n-butylstannyl group attached to a benzoate structure. The molecular formula is , with a molecular weight of approximately 508.22 g/mol. The presence of the tri-n-butylstannyl group enhances its reactivity, making it suitable for various radiolabeling techniques, particularly in the context of monoclonal antibodies (mAbs) and other biomolecules.

SBTB acts as a bifunctional linker , which allows for the conjugation of biomolecules through its N-hydroxysuccinimide (NHS) ester group. This property is essential for enabling targeted delivery of radiotherapeutics to specific tissues, thus enhancing treatment efficacy while minimizing damage to surrounding healthy cells. The tri-n-butylstannyl moiety facilitates subsequent radioiodination with isotopes such as I-125 or I-131, which are commonly used in imaging and therapeutic applications.

Applications in Radiochemistry

SBTB is primarily utilized in:

- Radioiodination of monoclonal antibodies : This process enhances the visualization and treatment of tumors by allowing specific targeting of cancerous cells.

- Biodistribution studies : Research has shown that when labeled with monoclonal antibodies, SBTB exhibits low thyroid uptake and favorable kidney uptake, making it advantageous for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate | Similar succinimidyl benzoate | Lower thyroid uptake compared to other methods |

| N-Succinimidyl-3-(trimethylstannyl)benzoate | Trimethyl instead of tri-n-butyl | Higher steric hindrance may affect reactivity |

| N-Succinimidyl-3-(bromobenzoyl)benzoate | Halogenated variant | Used for different labeling strategies |

SBTB stands out due to its specific application in alpha-particle therapy and its favorable biodistribution profile when used as a labeling agent.

Case Studies

- Clinical Trials with 211At-labeled Antibodies : A study demonstrated the use of SBTB in labeling antibodies with astatine-211 (), which showed promising results in treating brain tumors. The synthesis involved destannylation followed by coupling to mAbs, yielding effective targeting but revealing challenges related to radiation doses affecting yield .

- Biodistribution Studies : In biodistribution studies involving SBTB-labeled mAbs, researchers noted that the compound's reactivity allowed efficient labeling under mild conditions, preserving the biological activity of target molecules. This characteristic is crucial for maintaining therapeutic efficacy during treatment.

Radiolytic Effects

Research has also focused on the radiolytic effects of alpha particles on SBTB during radiohalogenation processes. It was observed that increasing radiation doses led to decreased yields of labeled products, highlighting the need for optimization in clinical settings .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-Succinimidyl-3-(tri-n-butylstannyl)benzoate, and how is purity ensured?

- Synthesis Protocol : The compound is synthesized via electrophilic destannylation using halogen isotopes (e.g., ²¹¹At or iodine) under mild conditions (25°C for 15 minutes). The intermediate is purified via cartridge filtration before conjugation to biomolecules like antibodies or peptides .

- Characterization : Purity is confirmed by ¹H NMR (e.g., δ 8.19 ppm for aromatic protons) and HRMS (exact mass: 532.1486 [M+Na⁺]), with yields typically ~63% .

Q. How is this compound utilized in antibody radiolabeling?

- Methodology : The stannyl group enables nucleophilic substitution with radioisotopes (e.g., ¹²³I, ¹²⁵I, or ²¹¹At). Conjugation involves reacting the NHS ester with lysine residues on antibodies, followed by isotope exchange in acidic conditions (pH 4.5–5.5) .

- Quality Control : Radiochemical purity (>95%) is assessed via HPLC or TLC, and immunoreactivity is validated using cell-binding assays (e.g., competition with excess unlabeled antibody) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Key Techniques :

- ¹H NMR : Identifies aromatic protons (δ 7.4–8.2 ppm) and butyltin groups (δ 0.87–1.57 ppm) .

- HRMS : Validates molecular weight (C₂₃H₃₅NO₄Sn, [M+Na⁺] = 532.15) .

- FT-IR : Confirms NHS ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-specific-activity astatination (²¹¹At) of antibodies?

- Optimization Parameters :

- Challenges : ²¹¹At’s short half-life (7.2 hr) necessitates rapid purification (<30 min post-labeling) .

Q. What strategies mitigate instability of the stannyl intermediate during storage?

- Stabilization Methods :

- Lyophilization with cryoprotectants (e.g., trehalose) to prevent tin-oxygen bond hydrolysis .

- Storage at −80°C in anhydrous DMSO or DMF, with argon overlay to limit oxidation .

Q. How does the meta-substituted stannyl benzoate compare to para-substituted analogs in vivo?

- Comparative Data :

| Property | Meta-Substituted (This Compound) | Para-Substituted Analogs |

|---|---|---|

| Biodistribution | Higher tumor uptake (15% ID/g) | Faster renal clearance |

| In Vivo Stability | >90% intact at 24 hr | 70–80% intact at 24 hr |

| Synthetic Yield | 60–65% | 40–50% |

- Rationale : The meta configuration reduces steric hindrance during antibody conjugation, improving labeling efficiency .

Q. What are the limitations of using this reagent for pretargeted radioimmunotherapy?

- Key Limitations :

- Slow Clearance : Residual tin-antibody conjugates may accumulate in non-target tissues (e.g., liver) .

- Isotope Diversity : Limited to isotopes compatible with Sn-mediated nucleophilic substitution (e.g., At, I), excluding metals like ⁹⁰Y or ¹⁷⁷Lu .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.